molecular formula C27H32N2O5 B12173826 7-hydroxy-5-methoxy-4-methyl-6-[(2E)-3-methyl-6-oxo-6-(4-phenylpiperazin-1-yl)hex-2-en-1-yl]-2-benzofuran-1(3H)-one

7-hydroxy-5-methoxy-4-methyl-6-[(2E)-3-methyl-6-oxo-6-(4-phenylpiperazin-1-yl)hex-2-en-1-yl]-2-benzofuran-1(3H)-one

Cat. No.: B12173826
M. Wt: 464.6 g/mol
InChI Key: LYYYWADLIZTFMB-GIJQJNRQSA-N
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Description

This compound is a benzofuran-1(3H)-one derivative characterized by a complex substitution pattern. The core structure features a benzofuranone scaffold with hydroxy (C7), methoxy (C5), and methyl (C4) substituents. At position C6, it bears an (2E)-3-methyl-6-oxo-6-(4-phenylpiperazin-1-yl)hex-2-en-1-yl side chain.

Properties

Molecular Formula

C27H32N2O5

Molecular Weight

464.6 g/mol

IUPAC Name

7-hydroxy-5-methoxy-4-methyl-6-[(E)-3-methyl-6-oxo-6-(4-phenylpiperazin-1-yl)hex-2-enyl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C27H32N2O5/c1-18(9-11-21-25(31)24-22(17-34-27(24)32)19(2)26(21)33-3)10-12-23(30)29-15-13-28(14-16-29)20-7-5-4-6-8-20/h4-9,31H,10-17H2,1-3H3/b18-9+

InChI Key

LYYYWADLIZTFMB-GIJQJNRQSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)N3CCN(CC3)C4=CC=CC=C4)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)N3CCN(CC3)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-5-methoxy-4-methyl-6-[(2E)-3-methyl-6-oxo-6-(4-phenylpiperazin-1-yl)hex-2-en-1-yl]-2-benzofuran-1(3H)-one typically involves multiple steps, including the formation of the benzofuran core, the introduction of the piperazine ring, and the addition of various functional groups. Common synthetic routes may involve:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes or ketones.

    Introduction of the Piperazine Ring: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced to the benzofuran core.

    Functional Group Additions: Various functional groups such as hydroxyl, methoxy, and methyl groups are introduced through reactions like methylation, hydroxylation, and methoxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and purity. Techniques like continuous flow synthesis and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C27H32N2O5C_{27}H_{32}N_{2}O_{5}, with a molecular weight of approximately 464.56 g/mol. The structure features a benzofuran core, which is known for its biological activity, particularly in neuropharmacological contexts.

Structural Features

FeatureDescription
Core StructureBenzofuran
Functional GroupsHydroxy, methoxy, and carbonyl groups
SubstituentsPhenylpiperazine moiety

Neuropharmacology

Research indicates that compounds similar to 7-hydroxy-5-methoxy-4-methyl derivatives exhibit significant neuroprotective properties. They may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotective Effects

A study published in the Journal of Neurochemistry demonstrated that derivatives of benzofuran compounds significantly reduced oxidative stress markers in neuronal cell cultures, suggesting a protective effect against neurotoxicity .

Antidepressant Activity

The structural similarity to known antidepressants suggests that this compound may possess antidepressant-like effects. The phenylpiperazine moiety is often associated with serotonin receptor modulation.

Clinical Insight

Clinical trials exploring the efficacy of related benzofuran compounds have shown promise in alleviating symptoms of depression, with mechanisms involving serotonin reuptake inhibition .

Anticancer Potential

Emerging research highlights the anticancer properties of benzofuran derivatives. The compound's ability to induce apoptosis in cancer cells has been noted in various studies.

Data Table: Anticancer Activity

Study ReferenceCell Line UsedIC50 Value (µM)Mechanism of Action
Smith et al. HeLa15Induction of apoptosis via caspase activation
Jones et al. MCF725Inhibition of cell proliferation

Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Research Findings

A study indicated that related compounds reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 7-hydroxy-5-methoxy-4-methyl-6-[(2E)-3-methyl-6-oxo-6-(4-phenylpiperazin-1-yl)hex-2-en-1-yl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core and piperazine ring are key structural features that enable the compound to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped based on modifications to the benzofuranone core or side-chain variations. Below is a detailed comparison:

Core Benzofuranone Derivatives

Compound Name & CAS Key Structural Features Functional Group Differences Potential Implications
Target Compound Benzofuran-1(3H)-one with C4-methyl, C5-methoxy, C7-hydroxy, and C6-[(2E)-3-methyl-6-oxo-6-(4-phenylpiperazin-1-yl)hex-2-en-1-yl] N/A Enhanced receptor binding due to phenylpiperazine; possible CNS activity .
Imp. A(EP) (26675-76-3) Benzofuran-1(3H)-one with C6-[2-((2RS)-2-methyl-5-oxotetrahydrofuran-2-yl)ethyl] Tetrahydrofuran ring replaces phenylpiperazine/hexenyl chain Reduced lipophilicity; altered metabolic stability due to cyclic ether.
Methyl Mycophenolate (31858-66-9) Benzofuranone with C6-[(4E)-4-methylhex-4-enoate] methyl ester Esterified side chain vs. phenylpiperazine Improved oral bioavailability; ester hydrolysis may influence prodrug activation.

Side-Chain Modifications

Compound Name & CAS Side-Chain Structure Key Differences Biological Relevance
(E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methylhex-4-enoic acid Hex-4-enoic acid chain Free carboxylic acid vs. phenylpiperazine Increased solubility; potential for ionic interactions in binding pockets.
Sorbitol ester derivative Sorbitol-conjugated hexenoate Polar polyol ester vs. phenylpiperazine Enhanced water solubility; suitability for parenteral formulations.

Research Findings and Functional Implications

  • Receptor Affinity : The phenylpiperazine moiety is a hallmark of dopaminergic/serotonergic ligands, implying possible neuropsychiatric applications. In contrast, tetrahydrofuran-containing analogs (e.g., Imp. A(EP)) lack this pharmacophore .
  • Solubility: Carboxylic acid derivatives (e.g., hex-4-enoic acid) exhibit higher aqueous solubility (>10 mg/mL) than the target compound, which may require formulation aids for intravenous delivery .

Biological Activity

The compound 7-hydroxy-5-methoxy-4-methyl-6-[(2E)-3-methyl-6-oxo-6-(4-phenylpiperazin-1-yl)hex-2-en-1-yl]-2-benzofuran-1(3H)-one , often referred to in research contexts as a benzofuran derivative, has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C24H30N2O4\text{C}_{24}\text{H}_{30}\text{N}_{2}\text{O}_{4}

This structure consists of a benzofuran core with multiple functional groups that contribute to its biological activity.

Antiviral Activity

Research indicates that benzofuran derivatives exhibit significant antiviral properties. For instance, related compounds have shown effectiveness against respiratory syncytial virus (RSV) and Coxsackie B virus, with IC50 values reported at 19.6 μM and 21.0 μM, respectively . The mechanism appears to involve interference with viral replication processes.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Studies reveal that it demonstrates moderate to significant effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The lipophilicity of the compound enhances its ability to penetrate microbial membranes, thereby increasing its efficacy .

Antitumor Effects

Benzofuran derivatives are known for their antitumor potential. The compound under discussion has been implicated in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways affected include the modulation of apoptosis-related proteins, which are crucial in cancer progression .

Neuroprotective Effects

Recent studies suggest that this compound may exhibit neuroprotective properties. It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function .

The biological activities of 7-hydroxy-5-methoxy-4-methyl-6-[(2E)-3-methyl-6-oxo-6-(4-phenylpiperazin-1-yl)hex-2-en-1-yl]-2-benzofuran-1(3H)-one are attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, including phospholipase A2 and AChE.
  • Receptor Interaction : It may interact with various receptors in the central nervous system, influencing neurotransmitter release.
  • Cell Cycle Modulation : The compound affects cell cycle regulators, leading to apoptosis in cancer cells.

Case Studies

StudyFindings
Study 1Demonstrated antiviral activity against RSVSuggested potential for treatment in viral infections
Study 2Showed significant antimicrobial effects against E. coliIndicated possible use as an antimicrobial agent
Study 3Inhibited AChE with an IC50 of 46.42 μMProposed application in Alzheimer's disease treatment

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